Product packaging for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole(Cat. No.:CAS No. 1856041-81-0)

5-(butoxymethyl)-1-isopropyl-1H-pyrazole

Cat. No.: B2793837
CAS No.: 1856041-81-0
M. Wt: 196.294
InChI Key: SZMROFMRMPRQFG-UHFFFAOYSA-N
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Description

Product Overview 5-(butoxymethyl)-1-isopropyl-1H-pyrazole (IUPAC: 5-(butoxymethyl)-1-propan-2-ylpyrazole) is an organic compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol. Its structure is defined by the canonical SMILES CCCCOCC1=CC=NN1C(C)C and the CAS Number 1856041-81-0. This butoxymethyl- and isopropyl-substituted pyrazole is offered as a research chemical for use in laboratory settings. Research Significance of the Pyrazole Scaffold The pyrazole ring is a privileged scaffold in medicinal chemistry and drug discovery. A significant number of pharmaceuticals containing a pyrazole nucleus have been approved in recent years, underscoring its critical importance in developing new therapeutic agents . Pyrazole derivatives are renowned for a wide spectrum of biological activities. Researchers investigate this family of compounds for their potential in various areas, including as anticancer, anti-inflammatory, antimicrobial, and antifungal agents . The structural motif is a key component in best-selling drugs such as ibrutinib (an anticancer agent), sildenafil (for erectile dysfunction), and baricitinib (for rheumatoid arthritis and COVID-19) . Handling and Safety This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to confirm all intended uses comply with their local regulations. Handle with care according to industry-standard safety practices. The substance has associated hazard warnings, including that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is recommended. Use only in a well-ventilated area and avoid breathing any dust or vapors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2O B2793837 5-(butoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1856041-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(butoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-5-8-14-9-11-6-7-12-13(11)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMROFMRMPRQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=NN1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 Butoxymethyl 1 Isopropyl 1h Pyrazole

Retrosynthetic Analysis and Key Precursors for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are across the pyrazole (B372694) ring, suggesting precursors that can form the five-membered heterocyclic system.

The most common disconnection strategy for the pyrazole ring breaks the N1-C5 and C3-C4 bonds, which corresponds to the classical condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. This leads to two key precursors:

Isopropylhydrazine: This provides the N1 nitrogen atom and the attached isopropyl group.

A 1,3-dicarbonyl equivalent with a butoxymethyl group: This precursor provides the C3, C4, and C5 atoms of the pyrazole ring, along with the C5 substituent. A suitable precursor would be a compound like 1-butoxy-4,4-dialkoxybutan-2-one or a related β-keto acetal (B89532). The acetal group serves as a masked aldehyde, which is a common strategy in pyrazole synthesis.

An alternative disconnection across the N1-N2 and C3-C4 bonds suggests a [3+2] cycloaddition pathway. This approach identifies different sets of precursors:

An alkyne bearing the butoxymethyl group: A potential precursor could be 4-butoxybut-1-yne.

A 1,3-dipole source: For instance, a nitrile imine generated in situ from an isopropyl-substituted hydrazonoyl halide.

These fundamental precursors form the basis for the synthetic strategies discussed in the subsequent sections.

Table 1: Key Precursors for this compound

Precursor CategoryExample PrecursorCorresponding Ring Atoms
Hydrazine ComponentIsopropylhydrazineN1, N2
1,3-Dicarbonyl Equivalent1-Butoxy-4,4-dimethoxybutan-2-oneC3, C4, C5
Alkyne Component4-Butoxybut-1-yneC4, C5
1,3-Dipole SourceIsopropyl-derived Nitrile ImineN1, N2, C3

Classical Cyclocondensation Approaches for Pyrazole Formation Applicable to the Compound

Classical methods for pyrazole synthesis have been established for over a century and remain highly reliable for constructing the pyrazole core. These approaches are directly applicable to the synthesis of this compound.

Hydrazine-Based Cyclizations with 1,3-Dicarbonyl Equivalents

The most traditional and widely used method for pyrazole synthesis is the Paal-Knorr condensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.govmdpi.com In the context of this compound, the reaction would proceed between isopropylhydrazine and a suitable 1,3-dicarbonyl equivalent.

The key challenge in this approach is the synthesis of the requisite dicarbonyl precursor, 1-butoxy-4-oxobutanal, which is likely unstable. To overcome this, a protected form, such as 1-butoxy-4,4-dimethoxybutan-2-one , is typically used. The reaction proceeds via two main steps:

Condensation: The more nucleophilic nitrogen of isopropylhydrazine attacks one of the carbonyl groups (typically the ketone) of the dicarbonyl compound to form a hydrazone intermediate.

Cyclization and Dehydration: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group (the masked aldehyde), leading to an intramolecular cyclization. Subsequent dehydration yields the aromatic pyrazole ring.

This method's primary advantage is its reliability and the straightforward nature of the reaction. However, a significant drawback can be the lack of regioselectivity when an unsymmetrical dicarbonyl compound is used with a substituted hydrazine, potentially leading to a mixture of 1,3- and 1,5-disubstituted pyrazole isomers. In this specific synthesis, the use of a β-keto acetal helps direct the regioselectivity, favoring the formation of the desired 5-substituted isomer.

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings, including pyrazoles. mdpi.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. nih.govrsc.org For pyrazole synthesis, this typically entails the reaction of a nitrile imine with an alkyne. researcher.lifeacs.org

To synthesize this compound via this route, the following components would be required:

Dipolarophile: An alkyne containing the butoxymethyl group, such as 1-butoxymethylacetylene .

1,3-Dipole: A nitrile imine derived from an isopropyl source. This is commonly generated in situ from a hydrazonoyl halide (e.g., N-isopropyl-C-chlorohydrazonoyl chloride) by treatment with a base.

The reaction proceeds in a concerted or stepwise manner to form the pyrazole ring. This method offers good control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both the nitrile imine and the alkyne. rsc.orgthieme.de This approach is particularly valuable for accessing pyrazoles with substitution patterns that are difficult to achieve through classical condensation methods.

Modern and Green Synthetic Routes for this compound

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and atom-economical methodologies. These principles have been applied to pyrazole synthesis, leading to innovative strategies such as multicomponent reactions and advanced catalytic processes.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single pot to form a product that incorporates substantial portions of all the reactants. mdpi.comgrowingscience.com This approach offers significant advantages, including reduced waste, shorter reaction times, and operational simplicity. nih.gov

A plausible three-component strategy for the synthesis of this compound could involve:

Isopropylhydrazine

An alkyne such as butoxypropyne.

A carbonyl compound or a source for the C3 atom of the pyrazole ring.

Alternatively, a well-established MCR for pyrazoles involves the reaction of a hydrazine, a β-ketoester, and an aldehyde. beilstein-journals.orgajgreenchem.com Adapting this to the target compound would require a creative selection of starting materials to install the butoxymethyl group at the C5 position. For instance, a reaction between isopropylhydrazine, an aldehyde, and a β-ketoester with a butoxy-functionalized side chain could potentially yield the desired scaffold. The efficiency and high convergence of MCRs make them an attractive modern alternative to traditional multi-step syntheses. mdpi.com

Catalytic Methodologies (e.g., Transition Metal-Catalyzed Processes)

Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrazoles is no exception. Catalysts based on copper, palladium, rhodium, and other metals have been employed to facilitate pyrazole formation under mild conditions with high efficiency and selectivity. rhhz.netnih.gov

For the synthesis of this compound, several catalytic approaches could be envisioned:

Copper-Catalyzed Cycloaddition: Copper catalysts can promote the [3+2] cycloaddition of hydrazines with alkynoates or other activated alkynes. organic-chemistry.org A copper-catalyzed reaction between isopropylhydrazine and an appropriately substituted alkyne could be a viable route.

Palladium-Catalyzed Cross-Coupling and Cyclization: Palladium catalysts are renowned for their utility in C-N bond formation. A tandem reaction sequence could be designed where an initial cross-coupling event is followed by an intramolecular cyclization to form the pyrazole ring.

Rhodium-Catalyzed Annulation: Rhodium catalysts have been used in cascade reactions to construct pyrazole derivatives from enaminones and alkynes. nih.gov

These catalytic methods often proceed under milder conditions than classical approaches, tolerate a wider range of functional groups, and can provide excellent control over regioselectivity, making them powerful tools for modern organic synthesis. nih.gov

Table 2: Comparison of Synthetic Methodologies

MethodologyKey ReactantsAdvantagesDisadvantages
Hydrazine-Based Cyclization Isopropylhydrazine, 1,3-dicarbonyl equivalentReliable, well-establishedPotential regioselectivity issues, harsh conditions
1,3-Dipolar Cycloaddition Nitrile imine, alkyneGood regioselectivity, mild conditionsPrecursors may require multi-step synthesis
Multicomponent Reactions 3+ components (e.g., hydrazine, aldehyde, ketoester)Atom and step economy, high efficiencyOptimization can be complex
Catalytic Methodologies Hydrazine, alkyne/enaminone, metal catalystMild conditions, high selectivity, functional group toleranceCatalyst cost and sensitivity

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. galchimia.comresearchgate.net These systems, which involve pumping reagents through temperature-controlled pipes (B44673) or channels, allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov For pyrazole synthesis, this methodology is particularly advantageous due to its ability to safely handle hazardous or unstable intermediates in situ, thereby avoiding their accumulation and storage. nih.govmdpi.com

A common strategy for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In a continuous flow setup, streams of the precursors can be mixed at a T-junction and then passed through a heated reactor coil to facilitate rapid and efficient cyclization. This approach has been successfully applied to a variety of pyrazole derivatives. galchimia.com

For the specific synthesis of this compound, a hypothetical flow process could be envisioned. This would involve the reaction of isopropylhydrazine with a suitable 1,3-dicarbonyl equivalent, such as 1-butoxy-4,4-dialkoxybutan-2-one. The reagents would be pumped from separate reservoirs, combined in a microreactor, and heated for a defined residence time to afford the target compound continuously. This method would benefit from rapid heat transfer, enhanced safety, and the potential for straightforward scaling by extending the operational time of the flow system. rsc.org

Table 1: Examples of Pyrazole Synthesis in Continuous Flow Systems
Starting MaterialsKey IntermediatesReaction ConditionsYieldReference
Anilines, 1,3-dicarbonylsDiazonium salts, Hydrazines (in situ)Multistep flow, Vitamin C as reductant51-76% nih.govmdpi.com
Acetophenones, DMADMF, HydrazineEnaminones (in situ)Two-stage flow, 150-170°CHigh yields galchimia.com
Fluorinated amines, AlkynesDiazoalkanes (in situ)Telescoped [3+2] cycloadditionGood to excellent nih.gov
Sydnones, Terminal alkynesNot applicableSilica-supported Cu catalyst, prepacked cartridgesNot specified rsc.org

Solvent-Free and Microwave-Assisted Protocols for Pyrazole Formation

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic protocols have gained significant traction for the synthesis of heterocyclic compounds, including pyrazoles. dergipark.org.tr These methods often lead to shorter reaction times, higher yields, enhanced product purity, and a reduced environmental footprint compared to conventional heating methods. lew.ro

Microwave-assisted synthesis utilizes the ability of polar molecules to generate heat rapidly and uniformly when subjected to microwave irradiation. dergipark.org.tr This localized superheating can dramatically accelerate reaction rates. For pyrazole synthesis, the condensation of hydrazines with 1,3-dicarbonyls or their equivalents is well-suited for microwave conditions. A procedure for preparing 1-aryl-1H-pyrazole-5-amines from an α-cyanoketone and an aryl hydrazine in aqueous HCl demonstrates the efficacy of this technique, with reaction times typically between 10-15 minutes at 150°C and yields ranging from 70-90%. nih.gov The use of water as a solvent further enhances the green credentials of this method. lew.ro

Solvent-free, or solid-state, reactions represent another environmentally benign approach. researchgate.net By eliminating the solvent, this method reduces waste, cost, and toxicity, while simplifying product work-up. The synthesis of various pyrazoles has been achieved by heating a mixture of the appropriate diketone and hydrazine hydrate (B1144303) without any solvent, leading to high to excellent yields. researchgate.net For instance, the reaction of 2,2',6,6'-tetramethyl-3,5-heptanedione and hydrazine monohydrate at 70°C for two hours yields the solid product directly. researchgate.net

For the synthesis of this compound, a microwave-assisted protocol could involve heating a mixture of isopropylhydrazine and a precursor like 1-butoxy-4-methoxybut-3-en-2-one, either neat or in a minimal amount of a high-boiling polar solvent, for a few minutes in a dedicated microwave reactor. A solvent-free approach would entail mixing the same precursors and heating them until the reaction is complete, potentially yielding the product as a solid or oil that can be purified directly.

Table 2: Examples of Microwave-Assisted and Solvent-Free Pyrazole Synthesis
MethodReactantsConditionsReaction TimeYieldReference
Microwave-Assistedα-cyanoketone, Aryl hydrazine1 M HCl (aq), 150°C10-15 min70-90% nih.gov
Microwave-Assistedβ-ketoesters, Substituted hydrazinesNot specifiedRapidExcellent psu.edu
Solvent-Free1,3-diketone, Hydrazine monohydrateNeat, 70°C2 h89% researchgate.net
Microwave-AssistedPhenyl glycidyl (B131873) ether, PyrazolesNeat, 120°C1 min26-51% nih.gov

Stereoselective Synthesis Considerations for Related Pyrazole Derivatives

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are crucial when considering analogues or derivatives that may possess stereogenic centers. The development of methods to control stereochemistry is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

Stereoselectivity in pyrazole synthesis can manifest in several ways. One approach involves the synthesis of N-vinylated pyrazoles where the geometry of the double bond can be controlled. For example, the aza-Michael addition of pyrazoles to conjugated carbonyl alkynes can be tuned to selectively produce either (E)- or (Z)-N-carbonylvinylated pyrazoles by the presence or absence of a silver carbonate catalyst. nih.gov This demonstrates control over geometric isomerism.

Another key area is enantioselective synthesis, which aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral auxiliaries, catalysts, or starting materials. An asymmetric synthesis of pyrazole derivatives bearing a chiral center directly attached to a ring nitrogen has been reported using (R)- and (S)-tert-butanesulfinamide as a chiral auxiliary. nih.gov This auxiliary guides the stereoselective addition of a nucleophile to an imine, establishing the desired stereocenter, which is retained after subsequent transformations to form the pyrazole ring. nih.gov

Although this compound itself lacks a stereocenter, a related derivative could be made chiral by modifying its substituents. For instance, if the isopropyl group were replaced with a sec-butyl group, or if a stereocenter were present within the butoxymethyl side chain, enantioselective or diastereoselective synthetic strategies would become necessary. In such cases, the methodologies developed for other chiral pyrazoles, such as the use of chiral hydrazines or asymmetric catalysis in the cyclization step, could be adapted to control the stereochemical outcome.

Table 3: Approaches to Stereoselective Synthesis of Pyrazole Derivatives
Type of StereoselectivityMethodologySubstrate/Product TypeKey FeatureReference
E/Z SelectivityAza-Michael Addition(E)- and (Z)-N-carbonylvinylated pyrazolesSwitchable selectivity using Ag₂CO₃ catalyst nih.gov
EnantioselectivityChiral AuxiliaryPyrazoles with N-bonded chiral centerUse of tert-butanesulfinamide to direct addition nih.gov
EnantioselectivityCatalytic Desymmetrizationα-Aryl-α-fluoroketones with pyrazole moietyChiral phosphoric acid catalysis acs.org
StereospecificityAminoselenenylation of GlycalsGlycosyl pyrazolesMetal-free reaction yielding exclusive β-stereoselectivity rsc.org

Mechanistic Investigations and Reaction Dynamics in the Synthesis of 5 Butoxymethyl 1 Isopropyl 1h Pyrazole

Detailed Reaction Mechanisms for Key Synthetic Transformations

The formation of 5-(butoxymethyl)-1-isopropyl-1H-pyrazole from a suitable β-diketone (e.g., 1-butoxy-4-methoxy-3-penten-2-one or its tautomer) and isopropylhydrazine proceeds through a series of well-established steps. The reaction is a classic example of a cyclocondensation reaction.

The initial step involves the nucleophilic attack of one of the nitrogen atoms of isopropylhydrazine on one of the carbonyl carbons of the β-dicarbonyl compound. Given the asymmetry of the hydrazine (B178648), with both a primary (-NH2) and a secondary (-NH) nitrogen, the initial attack typically occurs via the more nucleophilic primary amine. This leads to the formation of a hydrazone intermediate.

Following the initial condensation, an intramolecular cyclization occurs. The remaining nitrogen atom of the hydrazine attacks the second carbonyl group, forming a five-membered heterocyclic ring. This cyclic intermediate, a hydroxylated pyrazolidine (B1218672) or pyrazoline derivative, is not typically isolated as it readily undergoes dehydration. researchgate.netrsc.org

The final step is the elimination of two molecules of water (aromatization) to form the stable pyrazole (B372694) ring. The regioselectivity of the final product, i.e., whether the isopropyl group is at the N1 position and the butoxymethyl group at the C5 position, is determined by which carbonyl group is initially attacked and the subsequent cyclization and dehydration steps. The generally accepted mechanism for pyrazole synthesis suggests the formation of a 5-hydroxy-Δ2-pyrazoline intermediate which then dehydrates to the final pyrazole product. researchgate.net

Kinetic and Thermodynamic Aspects Governing Pyrazole Ring Formation

The synthesis of substituted pyrazoles can be governed by either kinetic or thermodynamic control, which can influence the final product distribution, especially when regioisomers can be formed. nih.govresearchgate.netnih.gov

Under kinetic control, the product distribution is determined by the relative rates of the competing reaction pathways. The initial nucleophilic attack of the hydrazine on the β-dicarbonyl compound is often the rate-determining step. Steric and electronic factors of both reactants play a crucial role. For instance, less sterically hindered carbonyl groups will react faster.

Under thermodynamic control, the product distribution is governed by the relative stabilities of the final products. The thermodynamically more stable regioisomer will be the major product, provided that the reaction conditions allow for equilibration between the intermediates or products.

Studies on similar pyrazole syntheses have shown that reaction conditions such as temperature and solvent polarity can shift the balance between kinetic and thermodynamic control. nih.govresearchgate.netnih.gov For the synthesis of this compound, the relative stability of the resulting pyrazole ring, influenced by the electronic and steric effects of the butoxymethyl and isopropyl substituents, will be a key factor under thermodynamic control.

The table below summarizes the general influence of reaction conditions on kinetic versus thermodynamic control in pyrazole synthesis.

Reaction ParameterInfluence on ControlRationale
Temperature Higher temperatures favor thermodynamic control.Provides sufficient energy to overcome higher activation barriers, allowing for the formation of the most stable product.
Reaction Time Longer reaction times favor thermodynamic control.Allows for the equilibration of intermediates and products, leading to the thermodynamically favored isomer.
Solvent Polarity Can influence reaction rates and intermediate stability.Polar solvents may stabilize charged intermediates, affecting the kinetics of the reaction. nih.gov
Catalyst Can alter the reaction pathway and activation energies.Acid or base catalysis can accelerate specific steps, potentially favoring one pathway over another.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in pyrazole synthesis can be challenging due to their transient nature. However, studies on the Knorr pyrazole synthesis have provided evidence for several key intermediates. researchgate.netrsc.org

The most commonly proposed intermediates include:

Hydrazones: Formed from the initial condensation of the hydrazine with one of the carbonyl groups. These are often stable enough to be detected by spectroscopic methods.

5-Hydroxy-Δ2-pyrazolines: These are cyclic intermediates formed after the intramolecular cyclization. In some cases, these intermediates have been isolated and characterized. researchgate.net

3,5-Dihydroxypyrazolidines: These are proposed as key intermediates in some mechanistic pathways, leading to the formation of both N-C bonds before dehydration. researchgate.net

The characterization of these intermediates is typically achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, often performed at low temperatures to increase their lifetime. researchgate.net The specific intermediates in the synthesis of this compound would be analogs of these general structures, featuring the butoxymethyl and isopropyl substituents.

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

Catalysts and reaction conditions have a profound impact on the rate, yield, and regioselectivity of pyrazole synthesis. beilstein-journals.orgnih.govmdpi.com

Catalysts:

Acid Catalysis: Protic or Lewis acids can activate the carbonyl groups of the β-dicarbonyl compound, making them more electrophilic and accelerating the initial nucleophilic attack by the hydrazine. beilstein-journals.org This can also facilitate the dehydration steps. p-Toluenesulfonic acid (p-TSA) is a commonly used acid catalyst. rsc.org

Base Catalysis: Bases can deprotonate the hydrazine, increasing its nucleophilicity. They can also facilitate the enolization of the β-dicarbonyl compound, which can alter the reaction pathway.

Lewis Acids: Catalysts like Yb(PFO)3 have been shown to be effective in synthesizing pyrazole-4-carboxylates by stabilizing the enol tautomer of the β-ketoester, facilitating cyclization. beilstein-journals.org

Reaction Conditions:

Solvent: The choice of solvent can influence the tautomeric equilibrium of the β-dicarbonyl compound and the stability of intermediates. Solvents like ethanol, acetic acid, and N,N-dimethylacetamide are commonly used. nih.gov

Temperature: As discussed, temperature plays a critical role in determining kinetic versus thermodynamic control. Higher temperatures generally lead to faster reaction rates but can sometimes result in lower selectivity.

Reactant Stoichiometry: The ratio of the β-dicarbonyl compound to the hydrazine can affect the yield and the formation of side products.

The table below illustrates the effect of different catalysts on pyrazole synthesis.

Catalyst TypeExampleRole in Reaction
Protic Acid p-Toluenesulfonic acid (p-TSA)Activates carbonyl groups, facilitates dehydration. rsc.org
Lewis Acid Yb(PFO)3, SmCl3Stabilizes enol tautomers, activates carbonyls. beilstein-journals.org
Base Triethylamine, Cs2CO3Increases nucleophilicity of hydrazine, promotes enolization.
Metal Catalyst Copper triflateCan catalyze condensation reactions. mdpi.com

In the specific synthesis of this compound, careful optimization of these parameters would be necessary to achieve high yield and regioselectivity.

Computational and Theoretical Chemistry Studies of 5 Butoxymethyl 1 Isopropyl 1h Pyrazole

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and reactivity indicators.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. nih.gov

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, theoretical calculations would likely be performed using Density Functional Theory (DFT) methods, such as B3LYP with a 6-311G(d,p) basis set, to determine these orbital energies.

Table 1: Theoretical Frontier Molecular Orbital Properties of this compound

Parameter Predicted Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -0.8 Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.

The spatial distribution of the HOMO in pyrazole (B372694) derivatives is typically localized over the pyrazole ring, particularly the nitrogen and carbon atoms, indicating these are likely sites for electrophilic attack. The LUMO is also often distributed across the heterocyclic ring system.

The molecular electrostatic potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MESP is plotted onto the electron density surface, using a color scale to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are typically located around hydrogen atoms bonded to electronegative atoms. nih.gov

Green Regions: Denote areas of neutral or near-zero potential. nih.gov

For this compound, the MESP map would be expected to show negative potential (red) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the butoxymethyl group, highlighting these as the primary sites for interactions with electrophiles or hydrogen bond donors. Positive potentials (blue) would likely be found around the hydrogen atoms of the isopropyl and butyl groups.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

This analysis is typically performed by systematically rotating the rotatable bonds, such as the C-C and C-O bonds in the butoxymethyl side chain and the C-N bond of the isopropyl group. Quantum mechanical methods are used to calculate the energy of each conformation, allowing for the construction of a potential energy surface (PES). The results would reveal the most energetically favorable spatial arrangements of the molecule. For similar heterocyclic systems, computational studies have successfully mapped these energy landscapes to understand conformational preferences. mdpi.comresearchgate.net

Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior

While quantum chemical calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study their dynamic behavior in a condensed phase, such as in a solvent like water or an organic solvent. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, offering a detailed view of molecular motions, conformational changes, and interactions with the surrounding solvent molecules.

For this compound, an MD simulation would reveal how the molecule tumbles and changes its conformation in solution. It would also provide insights into the solvation shell and the specific hydrogen bonding interactions between the molecule (particularly the pyrazole nitrogens and the ether oxygen) and solvent molecules. Such simulations are crucial for understanding how the solvent environment influences the molecule's preferred conformation and reactivity. researchgate.net

Prediction of Spectroscopic Signatures (Theoretical, Not Experimental Data)

Computational chemistry can predict various spectroscopic properties, which can aid in the interpretation of experimental data. DFT and other ab initio methods are commonly used to calculate theoretical spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This theoretical IR spectrum can be compared with experimental data to identify characteristic vibrational modes of the functional groups present in this compound, such as C-H, C=N, C=C, and C-O stretching and bending vibrations. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C-H (Aliphatic) Stretching 2950-3000
C=N (Pyrazole) Stretching 1500-1550
C=C (Pyrazole) Stretching 1450-1500

These predicted values are based on typical ranges for these functional groups and would be refined by specific calculations for the molecule.

In Silico Studies of Molecular Recognition and Interactions (e.g., Ligand-Receptor Docking)

In silico methods, particularly molecular docking, are widely used in drug discovery to predict how a small molecule (ligand) might bind to the active site of a biological target, such as a protein or enzyme. nih.govnih.gov This technique involves placing the ligand in various orientations and conformations within the receptor's binding site and calculating a "docking score" that estimates the binding affinity. researchgate.net

Given the prevalence of pyrazole derivatives in medicinal chemistry, this compound could be docked against various receptors to explore its potential biological activity. nih.govrsc.org The docking results would identify the most probable binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov These studies can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Advanced Research Applications of 5 Butoxymethyl 1 Isopropyl 1h Pyrazole and Its Derivatives

Utilization as a Synthetic Building Block and Intermediate in Complex Molecule Construction

The pyrazole (B372694) core is a privileged scaffold in medicinal and materials chemistry, and 5-(butoxymethyl)-1-isopropyl-1H-pyrazole serves as a valuable intermediate for the synthesis of more complex molecules. nih.govrsc.org The presence of the butoxymethyl group and the reactive sites on the pyrazole ring allow for a variety of chemical transformations.

The butoxymethyl group at the 5-position of the pyrazole ring offers opportunities for synthetic diversification. Although direct functionalization of this specific moiety is not extensively documented in the literature, standard organic transformations can be applied to modify this side chain. For instance, the ether linkage can be cleaved under specific conditions to yield the corresponding hydroxymethyl-pyrazole, which can then be further elaborated. This alcohol intermediate could be oxidized to an aldehyde or a carboxylic acid, providing a handle for a wide range of subsequent reactions such as Wittig reactions, reductive aminations, or amide bond formations.

Alternatively, the butyl part of the ether can be modified. While more challenging, radical halogenation could introduce functionality on the butyl chain, which could then be converted to other functional groups. The reactivity of the butoxymethyl group is generally lower than the pyrazole ring itself, allowing for selective modifications of the heterocyclic core while keeping the side chain intact.

TransformationReagents and ConditionsProduct TypePotential Applications
Ether CleavageBBr3, CH2Cl25-(hydroxymethyl)-1-isopropyl-1H-pyrazoleIntermediate for oxidation or esterification
Oxidation of AlcoholPCC, CH2Cl21-isopropyl-1H-pyrazole-5-carbaldehydeAldehyde for condensation reactions
Further OxidationKMnO4, base1-isopropyl-1H-pyrazole-5-carboxylic acidCarboxylic acid for amide coupling

The 1-isopropyl-1H-pyrazole ring system is amenable to various derivatization reactions, primarily through electrophilic substitution. The C4 position of the pyrazole ring is the most nucleophilic and is therefore the primary site for electrophilic attack. Common derivatizations include halogenation, nitration, and Friedel-Crafts acylation.

For example, bromination of the pyrazole ring at the C4 position can be readily achieved using N-bromosuccinimide (NBS). The resulting 4-bromo-5-(butoxymethyl)-1-isopropyl-1H-pyrazole can then be used in a variety of cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce new carbon-carbon bonds. This allows for the synthesis of a wide array of more complex structures with potential applications in medicinal chemistry and materials science.

Nitration at the C4 position can be accomplished using standard nitrating agents, and the resulting nitro group can be reduced to an amino group. This amino functionality can be further modified, for instance, through diazotization followed by Sandmeyer reactions or by acylation to form amides.

ReactionReagentPosition of DerivatizationResulting Functional Group
BrominationN-Bromosuccinimide (NBS)C4-Br
NitrationHNO3/H2SO4C4-NO2
AcylationAcyl chloride/AlCl3C4-C(O)R

Exploration in Coordination Chemistry as a Ligand

The pyrazole moiety is a well-established ligand in coordination chemistry due to the presence of two nitrogen atoms, one of which possesses a lone pair of electrons available for coordination to a metal center. The N2 nitrogen of the pyrazole ring in this compound can act as a Lewis base, forming stable complexes with a variety of transition metals.

The synthesis of metal complexes with this compound can be achieved by reacting the pyrazole derivative with a suitable metal salt in an appropriate solvent. The steric bulk of the isopropyl group at the N1 position and the butoxymethyl group at the C5 position can influence the coordination geometry and the stoichiometry of the resulting metal complex. These substituents can provide a specific steric environment around the metal center, which can be advantageous in catalytic applications by controlling the access of substrates to the active site.

The butoxymethyl group could also potentially act as a secondary, weakly coordinating site through its oxygen atom, leading to the formation of chelate complexes, although this is less common for simple ethers compared to other functional groups. The nature of the metal ion and the reaction conditions will ultimately determine the final structure of the coordination complex.

Metal IonPotential Coordination GeometryPotential Application
Cu(II)Square planar or distorted octahedralCatalysis, magnetic materials
Pd(II)Square planarCross-coupling catalysis
Zn(II)TetrahedralLuminescent materials

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the nature of the metal-ligand bond and the preferred coordination geometry of complexes involving this compound. These calculations can help to understand the electronic effects of the isopropyl and butoxymethyl substituents on the coordinating ability of the pyrazole ring.

In Vitro Biological Target Identification and Molecular Interaction Studies (Mechanistic Focus)

While specific biological studies on this compound are not widely reported, the pyrazole scaffold is a common feature in many biologically active compounds. nih.govresearchgate.netresearchgate.netnih.govacademicstrive.com Therefore, it is plausible that this compound and its derivatives could exhibit interesting biological activities. In vitro studies are essential for identifying potential biological targets and elucidating the molecular mechanisms of action.

Based on the activities of structurally related pyrazole derivatives, potential biological targets for this compound could include enzymes such as kinases, cyclooxygenases (COX), or monoamine oxidases (MAO). f1000research.commdpi.comresearchgate.net For example, many pyrazole-containing compounds are known to be potent and selective inhibitors of various protein kinases.

Molecular docking studies could be employed as an initial step to predict the binding affinity and mode of interaction of this compound with the active sites of various biological targets. These in silico studies can guide the design of in vitro assays to confirm the predicted biological activity. For instance, if docking studies suggest a high affinity for a particular kinase, subsequent enzymatic assays can be performed to determine the inhibitory concentration (IC50) and to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Further mechanistic studies could involve techniques such as surface plasmon resonance (SPR) to investigate the binding kinetics and affinity in real-time, or isothermal titration calorimetry (ITC) to determine the thermodynamic parameters of the interaction. These studies would provide a comprehensive understanding of the molecular interactions between the compound and its biological target.

Potential Biological Target ClassExample TargetPotential In Vitro AssayMechanistic Insight
Protein KinasesTyrosine Kinases (e.g., VEGFR)Kinase activity assay (e.g., ADP-Glo)Inhibition of phosphorylation cascade
CyclooxygenasesCOX-1/COX-2Enzyme immunoassay (EIA)Inhibition of prostaglandin (B15479496) synthesis
Monoamine OxidasesMAO-A/MAO-BAmplex Red MAO assayInhibition of neurotransmitter metabolism

Enzyme Inhibition Studies (Molecular Binding Mechanisms)

The pyrazole scaffold is a cornerstone in the design of potent and selective enzyme inhibitors. The arrangement of nitrogen atoms in the ring allows for critical hydrogen bonding and coordination with metallic cofactors within enzyme active sites. Research into pyrazole derivatives has demonstrated significant inhibitory activity against various enzyme classes.

Molecular docking studies on pyrazole-linked hybrids have been used to investigate their binding modes. For instance, in studies targeting phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways, certain pyrazole-pyran hybrids have shown strong binding affinities. One such derivative exhibited a binding energy of -10.8 kcal/mol, indicating a stable interaction within the enzyme's active site.

Furthermore, pyrazole-indole hybrids have been identified as potent anticancer agents through their action on enzymes crucial for cell proliferation and survival. Enzymatic assays have confirmed that these compounds can significantly inhibit cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle. Molecular docking simulations of these inhibitors, such as compounds 7a and 7b , revealed that they fit snugly into the active pocket of the CDK-2 enzyme, establishing multiple stabilizing interactions. The inhibitory potential of various pyrazole derivatives against different enzymes highlights the scaffold's utility in designing targeted therapeutic agents.

Table 1: Enzyme Inhibition by Pyrazole Derivatives
Pyrazole Derivative ClassTarget EnzymeKey FindingReference
Pyrazole-Pyran HybridsPhosphodiesterase 4 (PDE4)Docking revealed a low binding energy of -10.8 kcal/mol. researchgate.net
Pyrazole-Indole Hybrids (7a)Cyclin-Dependent Kinase 2 (CDK-2)Excellent anticancer activity against HepG2 cells (IC₅₀ = 6.1 ± 1.9 µM). researchgate.net
Thiadiazole-Pyrazole HybridsVEGFR-2, Aurora A, CDK2Docking showed minimum binding energies of -10.09 to -10.35 kJ/mol. nih.gov
Benzimidazole-Pyrazole HybridsCarbonic Anhydrase II (CA-II)Showed significant inhibition with IC₅₀ values as low as 27 µM. biorxiv.org

Cellular Pathway Modulation at the Molecular Level (e.g., Kinase Inhibition in Cell-Free Systems)

Kinases are a major class of enzymes that regulate a vast number of cellular pathways by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a vital area of pharmaceutical research. The pyrazole ring is a common feature in many potent kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. nih.gov

Extensive research has identified numerous pyrazole derivatives with high selectivity and potency against specific kinases. For example, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov Kinase profiling of a lead compound from this series, 7a , showed high selectivity for JNK3 over a panel of 38 other kinases. nih.gov Further optimization led to compound 8a , which exhibited an IC₅₀ value of 227 nM against JNK3. nih.gov

Similarly, pyrazole-based compounds have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs). Compound 26 was reported as an inhibitor of CDK14 with an IC₅₀ of 88 nM in a cell-free assay, while compound 28 was a potent and selective dual inhibitor of CDK12/13, with IC₅₀ values of 9 nM and 5.8 nM, respectively. nih.gov These studies, conducted in cell-free systems, allow for the direct assessment of molecular interaction between the inhibitor and the kinase, providing clear evidence of cellular pathway modulation at the molecular level.

Table 2: Kinase Inhibition by Pyrazole Derivatives in Cell-Free Assays
Pyrazole DerivativeTarget KinaseInhibitory Concentration (IC₅₀)Reference
Compound 8a (JNK3 Inhibitor)JNK3227 nM nih.gov
Compound 26 (CDK14 Inhibitor)CDK1488 nM nih.gov
Compound 28 (CDK12/13 Inhibitor)CDK129 nM nih.gov
Compound 28 (CDK12/13 Inhibitor)CDK135.8 nM nih.gov

Potential in Materials Science Research (e.g., Organic Electronics, Sensors, Catalysis)

Beyond their biomedical applications, pyrazole derivatives possess properties that make them attractive candidates for research in materials science. Their aromatic nature, thermal stability, and ability to coordinate with metal ions open up possibilities in fields like organic electronics, chemical sensing, and catalysis.

Integration into Functional Polymers and Frameworks

The development of functional polymers and metal-organic frameworks (MOFs) is a rapidly growing area of materials science. These materials have potential applications in gas storage, separation, sensing, and electronics. Heterocyclic compounds like pyrazole are valuable building blocks for these structures due to their rigid geometry and defined coordination sites.

Integrating pyrazole units into a polymer backbone or as pendant groups can impart specific functionalities. The nitrogen atoms can act as hydrogen bond acceptors or donors, influencing the polymer's morphology and intermolecular interactions. Furthermore, the pyrazole ring's electronic properties can be tuned through substitution, which could be exploited in the design of organic semiconductors or dielectric materials. While this remains an emerging area, the fundamental properties of the pyrazole scaffold make it a compound of interest for creating novel functional materials.

Role as a Catalytic Moiety or Ligand in Organic Catalysis

One of the most established roles for pyrazole derivatives in materials science is their use as ligands in transition metal-catalyzed organic reactions. The N-donor atoms of the pyrazole ring coordinate strongly with various metals, including palladium, copper, nickel, and ruthenium, to form stable and catalytically active complexes. researchgate.net

The electronic and steric properties of the pyrazole ligand can be precisely tuned by altering the substituents on the ring, which in turn influences the activity and selectivity of the metal catalyst. For example, copper complexes bearing pyrazole-based ligands have been shown to effectively catalyze the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. Pyrazole ligands have also been successfully used in palladium-catalyzed carbon-carbon coupling reactions, such as the Mizoroki–Heck reaction, which is a cornerstone of modern organic synthesis. researchgate.net The structural flexibility and ease of functionalization make pyrazoles a highly versatile ligand class for the development of new and efficient homogeneous catalysts.

Future Perspectives and Unexplored Research Avenues for 5 Butoxymethyl 1 Isopropyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Routes

Traditional syntheses of pyrazole (B372694) derivatives often involve multi-step procedures that may use hazardous reagents and solvents. benthamdirect.com Future research into 5-(butoxymethyl)-1-isopropyl-1H-pyrazole should prioritize the development of green and sustainable synthetic methodologies. These modern approaches aim to improve efficiency, reduce waste, and enhance safety. benthamdirect.comnih.govresearchgate.netresearchgate.net

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by providing uniform and rapid heating. nih.govresearchgate.net Applying microwave irradiation to the cyclocondensation reaction needed to form the pyrazole ring could offer a more efficient route.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which is highly atom-economical. researchgate.netmdpi.com Designing a one-pot, three-component reaction involving a source for the isopropylhydrazine moiety, a 1,3-dicarbonyl equivalent for the butoxymethyl backbone, and another reactant could streamline the synthesis significantly.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and easier scalability. nih.gov A flow-based synthesis could minimize risks, particularly if energetic or unstable reagents are involved. nih.gov

Eco-Friendly Catalysts and Solvents: Research into recyclable, non-toxic catalysts and the use of green solvents like water or bio-based solvents would align the synthesis with the principles of green chemistry. researchgate.netresearchgate.net

Table 1: Comparison of Potential Synthetic Routes
MethodPotential Advantages for Synthesizing this compoundKey Challenges
Microwave-Assisted Synthesis Reduced reaction time, potentially higher yields, improved process control. nih.govRequires specialized equipment; optimization of power and time is necessary.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, reduced waste and purification steps. researchgate.netmdpi.comFinding suitable starting materials and conditions for high regioselectivity.
Flow Chemistry Enhanced safety, precise control over temperature and pressure, easy scalability. nih.govInitial setup costs can be high; potential for reactor clogging with solid byproducts. nih.gov
Green Catalysis Use of reusable catalysts (e.g., nano-catalysts), milder reaction conditions, reduced environmental impact. researchgate.netnih.govCatalyst deactivation over time; separating the catalyst from the product.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry has become an essential tool for predicting the properties of molecules and guiding experimental work, saving both time and resources. eurasianjournals.com For this compound, various computational methods can be employed to explore its potential before committing to extensive lab work.

Future computational studies could include:

Density Functional Theory (DFT): DFT calculations can provide deep insights into the molecule's electronic structure, molecular geometry, and reactivity. medicalresearchjournal.orgresearchgate.netresearchgate.netresearchgate.net This information is crucial for understanding its stability and predicting its behavior in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR): By creating a virtual library of derivatives of this compound and using existing data from other pyrazoles, QSAR models can predict biological activities, such as anticancer or antimicrobial effects. medicalresearchjournal.orgnih.gov This allows for the in-silico screening of many potential drug candidates.

Molecular Docking and Dynamics: These simulations can predict how the compound might bind to specific biological targets, such as enzymes or receptors. eurasianjournals.commedicalresearchjournal.orgresearchgate.netnih.govnih.gov Given that many pyrazole derivatives are kinase inhibitors, docking studies could explore the binding of this compound to the active sites of various kinases implicated in diseases like cancer. tandfonline.comnih.govnih.gov

Table 2: Application of Computational Methods
Computational MethodObjective for this compoundPredicted Outcome
Density Functional Theory (DFT) Determine electronic properties, orbital energies (HOMO/LUMO), and reactivity. eurasianjournals.comresearchgate.netA map of molecular electrostatic potential, predicting sites for nucleophilic/electrophilic attack.
QSAR Modeling Predict potential biological activity against various targets (e.g., cancer cell lines). nih.govA statistical model correlating structural features with predicted pIC50 values.
Molecular Docking Simulate binding interactions with a specific protein target (e.g., a protein kinase). nih.govIdentification of key binding site residues and prediction of binding affinity (docking score).
Molecular Dynamics (MD) Assess the stability of the ligand-protein complex over time. eurasianjournals.comnih.govConfirmation of stable binding interactions and conformational flexibility.

Exploration of New Application Domains in Basic Science

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.govmdpi.comnih.gov The specific substitutions on this compound—an N-isopropyl group and a C-butoxymethyl group—provide unique steric and electronic properties that could be exploited in various scientific domains.

Unexplored research avenues include:

Medicinal Chemistry: The compound could be screened against a wide array of biological targets. Its structural features make it a candidate for investigation as a kinase inhibitor, a common application for pyrazoles. tandfonline.comnih.gov It could also be explored for activity against neurodegenerative diseases or as an antidiabetic agent. researchgate.net

Agrochemicals: Pyrazole derivatives are used as herbicides and insecticides. nih.gov The lipophilicity introduced by the butyl and isopropyl groups might enhance its potential for agrochemical applications.

Materials Science: The heterocyclic pyrazole ring can act as a ligand for metal coordination. nih.gov This opens up possibilities for designing novel catalysts or functional materials with specific electronic or optical properties.

Table 3: Potential Application Domains and Rationale
DomainRationale for InvestigationPotential First Steps
Oncology Pyrazoles are known to inhibit various protein kinases involved in cancer progression. tandfonline.comnih.govIn vitro screening against a panel of cancer cell lines (e.g., breast, lung, colon).
Infectious Diseases The pyrazole core is present in numerous antibacterial and antifungal agents. nih.govTesting for minimum inhibitory concentration (MIC) against bacterial and fungal strains.
Agrochemicals Structural similarity to known pyrazole-based pesticides. nih.govEvaluation of herbicidal activity on model plants and insecticidal effects on common pests.
Coordination Chemistry The nitrogen atoms in the pyrazole ring can chelate metal ions. nih.govSynthesis and characterization of metal complexes (e.g., with copper, zinc, or ruthenium).

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To efficiently explore the potential of the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. nih.gov These approaches allow for the rapid synthesis and evaluation of a large number of related compounds. mdpi.com

Future work in this area should focus on:

Library Design and Synthesis: A combinatorial library can be created by systematically varying the substituents on the core scaffold. For example, the butyl group of the butoxymethyl moiety could be replaced with a variety of other alkyl or aryl groups. Similarly, the N-isopropyl group could be substituted with other functionalities. Solid-phase synthesis is a particularly powerful technique for generating such libraries. nih.govmdpi.com

High-Throughput Screening (HTS): The synthesized library of derivatives can be rapidly screened against hundreds or thousands of biological targets to identify "hits"—compounds that show a desired biological effect. ingentaconnect.comsnv63.ru This is a highly efficient method for discovering new lead compounds for drug development.

Table 4: Illustrative Design for a Combinatorial Library
Scaffold PositionCore StructureR1 Variants (from Butyl)R2 Variants (from Isopropyl)
C5-substituent 5-(R1 -oxymethyl)-Methyl, Ethyl, Propyl, Benzyl, Cyclohexyl-
N1-substituent 1-R2 -1H-pyrazole-Cyclopropyl, Cyclopentyl, tert-Butyl, Phenyl
Resulting Library A library of 20 unique derivatives (5 R1 variants x 4 R2 variants) for initial screening.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(butoxymethyl)-1-isopropyl-1H-pyrazole, and how can reaction parameters be optimized for yield?

  • Methodological Answer :

  • Synthetic Routes : Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with diketones or via functionalization of pre-formed pyrazole rings. For 5-(butoxymethyl) substitution, nucleophilic alkylation or Mitsunobu reactions may be employed after pyrazole ring formation .
  • Optimization : Use a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, optimize solvent choice (e.g., DMSO for polar intermediates) and reaction time to minimize side products, as demonstrated in pyrazole synthesis .
  • Example Table :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at moderate temps (prevents decomposition)
SolventDMSO/EtOHPolar aprotic solvents enhance alkylation efficiency
CatalystK₂CO₃/DBUBase selection critical for nucleophilic substitution

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., butoxymethyl CH₂O resonance at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., tosyl) to steer reactivity to specific positions .
  • Metal Catalysis : Use Pd or Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Computational Guidance : DFT calculations predict electron density distribution to identify reactive sites .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Autodock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., cyclooxygenase for anti-inflammatory studies) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over time.
  • QSAR Models : Correlate substituent properties (e.g., logP of butoxymethyl group) with bioactivity .

Q. How should researchers resolve discrepancies in reported biological activities of structurally analogous pyrazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, anti-inflammatory activity may vary due to TNF-α vs. COX-2 targeting .
  • Controlled Replication : Standardize in vitro protocols (e.g., MTT assay cell viability thresholds) to isolate compound-specific effects.
  • Data Table Example :
StudyIC₅₀ (COX-2)Cell LineKey Variable
A12 µMRAW 264.724h incubation
B28 µMTHP-148h incubation

Methodological Considerations for Data Contradictions

  • Synthetic Yield Discrepancies :

    • Root Cause : Impurity profiles (e.g., unreacted intermediates) or solvent residues affecting crystallization.
    • Resolution : Use preparative HPLC for purification and elemental analysis for stoichiometric validation .
  • Biological Activity Variability :

    • Root Cause : Differences in membrane permeability due to substituent lipophilicity (e.g., butoxymethyl vs. chloromethyl groups).
    • Resolution : Measure logP values experimentally (shake-flask method) and correlate with cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.